molecular formula C11H20Cl2N2O B11820573 4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride

4-[1-[Amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride

Cat. No.: B11820573
M. Wt: 267.19 g/mol
InChI Key: ICNULMJWGRITBY-UHFFFAOYSA-N
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Description

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is a chemical compound with the molecular formula C11H20Cl2N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a diethylamino group, and a cresol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-cresol and diethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In industrial settings, the production of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as spectroscopy and chromatography, is essential for monitoring the reaction progress and product purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-alpha-diethylamino-o-cresol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The amino and diethylamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted cresol derivatives.

Scientific Research Applications

4-Amino-alpha-diethylamino-o-cresol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-alpha-diethylamino-o-cresol dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and diethylamino groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenylimino-o-cresol
  • 4-Ethylphenylimino-o-cresol
  • 4-Cyanophenylimino-o-cresol
  • 4-Butylphenylimino-o-cresol

Uniqueness

4-Amino-alpha-diethylamino-o-cresol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

4-[1-[amino(ethyl)amino]ethyl]-2-methylphenol;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-4-13(12)9(3)10-5-6-11(14)8(2)7-10;;/h5-7,9,14H,4,12H2,1-3H3;2*1H

InChI Key

ICNULMJWGRITBY-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C1=CC(=C(C=C1)O)C)N.Cl.Cl

Origin of Product

United States

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